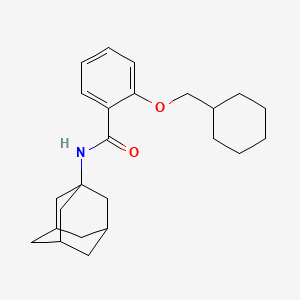N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
CAS No.:
Cat. No.: VC16772816
Molecular Formula: C24H33NO2
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H33NO2 |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide |
| Standard InChI | InChI=1S/C24H33NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,25,26) |
| Standard InChI Key | HELGBAFBVFSPJF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide integrates three distinct components:
-
Benzamide backbone: Serves as the central scaffold, enabling hydrogen bonding via the amide group.
-
1-Adamantyl group: A diamondoid hydrocarbon conferring rigidity, hydrophobicity, and steric bulk, which enhances binding affinity to hydrophobic enzyme pockets .
-
Cyclohexylmethoxy substituent: A lipophilic tail that improves membrane permeability and influences substrate orientation within enzymatic active sites .
The compound’s molecular formula is , with a molecular weight of 381.56 g/mol. Key physicochemical properties include:
-
LogP: ~5.2 (estimated), indicating high lipophilicity suitable for crossing cellular membranes.
-
Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (amide carbonyl, ether oxygen).
Comparative analyses of similar adamantane-containing inhibitors reveal that terminal bulky groups like cyclohexylmethoxy optimize selectivity for lipid kinases such as sphingosine kinase 1 (SphK1) . For instance, analogs with C12 tails and cyclohexyl termini exhibit nanomolar inhibition constants () for SphK1 while maintaining >50-fold selectivity over SphK2 .
Synthesis and Structural Optimization
The synthesis of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide involves multi-step organic reactions, leveraging methodologies developed for related adamantyl-bearing compounds (Table 1) .
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Etherification | Cyclohexylmethanol, NaH, DMF | 2-(Cyclohexylmethoxy)benzoic acid |
| 2 | Acid Chloride Formation | Thionyl chloride () | 2-(Cyclohexylmethoxy)benzoyl chloride |
| 3 | Amide Coupling | 1-Adamantanamine, PyBOP, DIPEA | Crude N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide |
| 4 | Purification | Column chromatography (SiO₂, hexane:EtOAc) | Final compound |
Critical modifications to the tail region, such as substituting linear alkyl chains with cyclohexylmethoxy groups, enhance SphK1 selectivity by occupying hydrophobic subpockets in the enzyme’s substrate-binding domain . For example, replacing a dodecyl tail with cyclohexylmethoxy in analog 9c improved from 0.39 μM to 0.24 μM while increasing selectivity from 61- to 58-fold .
Biological Activity and Mechanism of Action
While direct data on N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide are sparse, structurally related adamantyl-amide compounds demonstrate potent inhibition of SphK1, a key enzyme in the sphingolipid metabolism pathway . SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator promoting cancer cell survival and immune cell trafficking .
Table 2: Activity of Adamantyl-Containing SphK1 Inhibitors
| Compound | (SphK1, μM) | Selectivity (SphK2/SphK1) | Key Structural Feature |
|---|---|---|---|
| 9c | 0.24 | 58 | Cyclohexylmethoxy tail |
| 19a | 0.11 | 470 | Adamantyl head group |
| 38 | 0.075 | 80 | Proline-derived rigid linker |
The adamantyl group’s rigidity positions the amide bond optimally for hydrogen bonding with SphK1’s Asp178 residue, while the cyclohexylmethoxy tail fills a hydrophobic cleft near the enzyme’s membrane-binding interface . This dual interaction reduces S1P production by >80% at nanomolar concentrations in U937 leukemia cells .
Structure-Activity Relationship (SAR) Analysis
Systematic SAR studies on adamantyl-amide derivatives reveal:
-
Head group modifications: Larger substituents (e.g., adamantyl) improve potency but require balanced steric effects. Cyclobutyl analogs (e.g., 33) show reduced activity () compared to cyclopropyl derivatives .
-
Tail optimization: Linear alkyl chains longer than C12 diminish activity, whereas branched or cyclic termini (e.g., cyclohexylmethoxy) enhance selectivity. Compound 9c’s cyclohexylmethoxy tail achieves a of 0.24 μM, outperforming its non-cyclic counterpart 9b () .
-
Amide orientation: Inverting the amide bond (e.g., 23a) boosts selectivity 48-fold (from 5- to 240-fold) by reorienting the adamantyl group into a subpocket inaccessible to SphK2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume